3-(2-Chloro-5-nitrophenoxymethyl)pyridine
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Overview
Description
3-(2-Chloro-5-nitrophenoxymethyl)pyridine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a 2-chloro-5-nitrophenoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-5-nitrophenoxymethyl)pyridine typically involves the reaction of 2-chloro-5-nitrophenol with a suitable pyridine derivative. One common method is the nucleophilic substitution reaction where 2-chloro-5-nitrophenol reacts with 3-chloromethylpyridine under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-5-nitrophenoxymethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in solvents such as dimethyl sulfoxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Products such as 3-(2-azido-5-nitrophenoxymethyl)pyridine.
Reduction: 3-(2-Chloro-5-aminophenoxymethyl)pyridine.
Oxidation: Various oxidized derivatives depending on the specific oxidizing agent used.
Scientific Research Applications
3-(2-Chloro-5-nitrophenoxymethyl)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-5-nitrophenoxymethyl)pyridine involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chloro-5-nitrophenyl)pyridine: Similar structure but lacks the methoxymethyl group.
3-(2-Bromo-5-nitrophenoxymethyl)pyridine: Similar structure with a bromo substituent instead of chloro.
3-(2-Chloro-5-nitrophenoxymethyl)quinoline: Similar structure with a quinoline ring instead of pyridine.
Uniqueness
3-(2-Chloro-5-nitrophenoxymethyl)pyridine is unique due to the presence of both chloro and nitro groups on the phenoxymethyl substituent, which imparts distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-[(2-chloro-5-nitrophenoxy)methyl]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3/c13-11-4-3-10(15(16)17)6-12(11)18-8-9-2-1-5-14-7-9/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSSVLOZAGFGAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)COC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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